molecular formula C32H36N10O2 B611153 Targapremir-210 CAS No. 1049722-30-6

Targapremir-210

Cat. No. B611153
M. Wt: 592.708
InChI Key: PAYVJEWMAWLKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Targapremir-210, also known as TGP-210, is a potent and selective inhibitor of miR-210 (miRNA-210, microRNA-210). It inhibits pre-miR-210 processing with high binding affinity (Kd 200 nM) .


Synthesis Analysis

Targapremir-210 is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular structure of Targapremir-210 is C32H36N10O2 .


Chemical Reactions Analysis

Targapremir-210 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Physical And Chemical Properties Analysis

The molecular weight of Targapremir-210 is 592.69. It is soluble to 100 mM in DMSO and to 100 mM in ethanol .

Scientific Research Applications

1. Role in Cancer Research and Therapy

Targapremir-210, a small molecule, has been identified as a significant player in cancer research, particularly for its role in reprogramming hypoxic circuits in cancer cells. It targets the microRNA-210 (miR-210) hairpin precursor, inhibiting the production of mature miRNA. This process derepresses glycerol-3-phosphate dehydrogenase 1-like enzyme (GPD1L), reduces HIF-1α, and triggers apoptosis in triple-negative breast cancer cells under hypoxic conditions. Furthermore, Targapremir-210 has demonstrated efficacy in inhibiting tumorigenesis in mouse xenograft models of hypoxic triple-negative breast cancer, showcasing its potential as a therapeutic agent in oncology (Costales et al., 2017).

2. Enhanced Selectivity through RNA-targeted Degradation

Research also explores the enhancement of Targapremir-210's selectivity via RNA-targeted degradation. By appending a nuclease recruitment module to Targapremir-210, it has been shown to recruit ribonuclease L onto the pre-miR-210, inducing its degradation. This modification resulted in a compound with increased selectivity, demonstrating nanomolar binding to the pre-miR-210 without DNA binding. The chimera showed broad selectivity in affecting RNA function in cells and induced apoptosis in breast cancer cells (Costales et al., 2019).

properties

IUPAC Name

N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYVJEWMAWLKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Targapremir-210

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.